molecular formula C19H15F3N4O3 B2472684 3-[2-Oxo-2-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)ethyl]-3,4-dihydroquinazolin-4-one CAS No. 2380186-24-1

3-[2-Oxo-2-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)ethyl]-3,4-dihydroquinazolin-4-one

Cat. No.: B2472684
CAS No.: 2380186-24-1
M. Wt: 404.349
InChI Key: FXDGXUHRABETPV-UHFFFAOYSA-N
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Description

3-[2-Oxo-2-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)ethyl]-3,4-dihydroquinazolin-4-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinazolinone core, which is known for its biological activity, and a trifluoromethyl group, which often enhances the pharmacokinetic properties of molecules.

Properties

IUPAC Name

3-[2-oxo-2-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]ethyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N4O3/c20-19(21,22)16-7-12(5-6-23-16)29-13-8-25(9-13)17(27)10-26-11-24-15-4-2-1-3-14(15)18(26)28/h1-7,11,13H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXDGXUHRABETPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CN2C=NC3=CC=CC=C3C2=O)OC4=CC(=NC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the purification process would be streamlined to ensure the compound meets the required purity standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-[2-Oxo-2-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)ethyl]-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone oxides, while reduction could produce different quinazolinone derivatives.

Scientific Research Applications

3-[2-Oxo-2-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)ethyl]-3,4-dihydroquinazolin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique pharmacokinetic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-Oxo-2-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)ethyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes, potentially increasing its efficacy as a drug. The quinazolinone core is known to interact with various enzymes and receptors, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[2-Oxo-2-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)ethyl]-3,4-dihydroquinazolin-4-one apart is its combination of a quinazolinone core with a trifluoromethyl group, which enhances its pharmacokinetic properties and biological activity. This makes it a promising candidate for further research and development in various scientific fields.

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